molecular formula C22H34O2 B1619406 4,8,12,15,19-Docosapentaenoic acid CAS No. 2548-85-8

4,8,12,15,19-Docosapentaenoic acid

Cat. No.: B1619406
CAS No.: 2548-85-8
M. Wt: 330.5 g/mol
InChI Key: PIFPCDRPHCQLSJ-UHFFFAOYSA-N
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Description

4,8,12,15,19-Docosapentaenoic acid is a very long-chain polyunsaturated fatty acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,8,12,15,19-Docosapentaenoic acid can be synthesized through the chain elongation of eicosapentaenoic acid. This process involves the addition of carbon atoms to the eicosapentaenoic acid molecule, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources such as fish oils. The extracted oil undergoes purification processes to isolate the desired fatty acid .

Chemical Reactions Analysis

Types of Reactions: 4,8,12,15,19-Docosapentaenoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: This reaction often involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions may use reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can involve halogenating agents or other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives .

Scientific Research Applications

4,8,12,15,19-Docosapentaenoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a standard in analytical chemistry for the identification and quantification of fatty acids.

    Biology: This compound is studied for its role in cellular processes and its effects on cell membranes.

    Medicine: Research has shown potential benefits in cardiovascular health, anti-inflammatory properties, and neuroprotective effects.

    Industry: It is used in the formulation of dietary supplements and functional foods.

Mechanism of Action

The mechanism of action of 4,8,12,15,19-Docosapentaenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It also acts as a precursor to bioactive lipid mediators that play roles in inflammation and cell signaling pathways .

Comparison with Similar Compounds

    Eicosapentaenoic acid (EPA): A precursor to 4,8,12,15,19-Docosapentaenoic acid, known for its anti-inflammatory properties.

    Docosahexaenoic acid (DHA): Another long-chain polyunsaturated fatty acid with significant roles in brain health and development.

Uniqueness: this compound is unique due to its specific chain length and the number of double bonds, which confer distinct biological activities and potential therapeutic benefits .

Properties

IUPAC Name

(4E,8E,12E,15E,19E)-docosa-4,8,12,15,19-pentaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,7-8,10-11,14-15,18-19H,2,5-6,9,12-13,16-17,20-21H2,1H3,(H,23,24)/b4-3+,8-7+,11-10+,15-14+,19-18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFPCDRPHCQLSJ-WYIJOVFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCC=CCC=CCCC=CCCC=CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/CC/C=C/C/C=C/CC/C=C/CC/C=C/CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2548-85-8
Record name Docosa-4,8,12,15,19-pentaenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002548858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Docosa-4,8,12,15,19-pentaenoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.030
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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